Cas no 1502143-40-9 (3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide)
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide
- AKOS019065901
- EN300-1106695
- 1502143-40-9
-
- Inchi: 1S/C9H12BrN3O2/c1-12-8(14)2-3-13-5-6(11)4-7(10)9(13)15/h4-5H,2-3,11H2,1H3,(H,12,14)
- InChI Key: RDYTZHKPGDKSJH-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN(C1=O)CCC(NC)=O)N
Computed Properties
- Exact Mass: 273.01129g/mol
- Monoisotopic Mass: 273.01129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 75.4Ų
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106695-0.05g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1106695-0.1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1106695-0.25g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1106695-0.5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1106695-1.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 1g |
$1100.0 | 2023-05-24 | ||
| Enamine | EN300-1106695-2.5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1106695-5.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 5g |
$3189.0 | 2023-05-24 | ||
| Enamine | EN300-1106695-10.0g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 10g |
$4729.0 | 2023-05-24 | ||
| Enamine | EN300-1106695-1g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1106695-5g |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide |
1502143-40-9 | 95% | 5g |
$2235.0 | 2023-10-27 |
3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide
Research Brief on 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide (CAS: 1502143-40-9)
The compound 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide (CAS: 1502143-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated pyridinone scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and targeted cancer therapies. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.
One of the key areas of investigation involves the role of 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide as a selective inhibitor of protein kinases implicated in oncogenic signaling pathways. In vitro and in vivo studies have demonstrated its ability to inhibit specific kinases with high potency, leading to reduced tumor proliferation and metastasis in preclinical models. The bromine atom at the 3-position of the pyridinone ring has been identified as a critical pharmacophore, contributing to enhanced binding affinity and selectivity towards target kinases.
Recent advancements in synthetic chemistry have enabled the scalable production of 1502143-40-9 with improved yield and purity. Researchers have developed novel catalytic methods to introduce the bromo substituent efficiently, addressing previous challenges in regioselectivity. Additionally, structure-activity relationship (SAR) studies have been conducted to explore modifications of the N-methylpropanamide side chain, aiming to further enhance the compound's bioavailability and metabolic stability.
Pharmacokinetic evaluations of 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and minimal off-target effects. These properties make it a promising candidate for further clinical development. However, challenges remain in optimizing its solubility and reducing potential hepatotoxicity, which are currently under investigation through prodrug strategies and formulation improvements.
In summary, 1502143-40-9 represents a compelling case study in the rational design of kinase inhibitors, combining structural novelty with therapeutic potential. Ongoing research aims to translate these findings into clinical applications, with several derivative compounds already entering early-phase trials. The continued exploration of this chemical scaffold is expected to yield valuable insights into targeted cancer therapy and inspire the development of next-generation pharmaceuticals.
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